N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}pentanamide
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of thiazole derivatives and contains a thiazole ring fused to an amide group.
- The compound’s systematic name reflects its substituents: a 4-methoxyphenyl group attached to the thiazole ring via an ethyl linker.
- Thiazole derivatives often exhibit diverse biological activities due to their structural features.
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}pentanamide: C15H20N2O2S
.Properties
Molecular Formula |
C17H22N2O2S |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]pentanamide |
InChI |
InChI=1S/C17H22N2O2S/c1-3-4-5-16(20)18-11-10-14-12-22-17(19-14)13-6-8-15(21-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3,(H,18,20) |
InChI Key |
JBJVESACRVKGIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: While specific synthetic routes for this compound may vary, a common approach involves the reaction of 4-methoxyphenylthiourea with 1,3-dibromopropane, followed by cyclization to form the thiazole ring.
Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent (e.g., ethanol or DMF) with a base (such as potassium hydroxide).
Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it can be synthesized in the laboratory.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions, but examples include reduced amides or substituted thiazoles.
Scientific Research Applications
Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA) and potential pharmacological effects.
Medicine: It may serve as a lead compound for drug development, targeting specific pathways.
Industry: Limited information exists on industrial applications, but its unique structure could inspire novel materials or catalysts.
Mechanism of Action
Targets: The compound’s mechanism likely involves interactions with specific protein targets (e.g., enzymes, receptors).
Pathways: It may modulate cellular signaling pathways, affecting processes like inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds: Other thiazole derivatives, such as 2-arylthiazoles, share structural features.
Uniqueness: The combination of the 4-methoxyphenyl group and the thiazole ring distinguishes it from related compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
